![molecular formula C19H12O2S4 B12333297 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-77-1](/img/structure/B12333297.png)
1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound characterized by the presence of two bithiophene groups attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the reaction of 2,2’-bithiophene with a suitable diketone precursor under specific conditions. One common method is the Claisen condensation reaction, where 2,2’-bithiophene is reacted with a diketone in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bithiophene groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated bithiophene derivatives.
科学的研究の応用
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bithiophene groups can participate in π-π stacking interactions, which are crucial for its electronic properties. Additionally, the diketone moiety can form hydrogen bonds with biological molecules, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but with phenyl groups instead of bithiophene groups.
1,3-Di(2-dipyridyl)propan-1,3-dione: Contains dipyridyl groups instead of bithiophene groups.
Indane-1,3-dione: A simpler structure with an indane backbone.
Uniqueness
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of bithiophene groups, which impart distinct electronic properties and potential for applications in organic electronics and materials science. The compound’s ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
特性
CAS番号 |
832732-77-1 |
|---|---|
分子式 |
C19H12O2S4 |
分子量 |
400.6 g/mol |
IUPAC名 |
1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2 |
InChIキー |
JLVWUBGGZSKQGO-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)CC(=O)C3=CC=C(S3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B12333218.png)

![6-Iodobenzo[d]isoxazole](/img/structure/B12333227.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
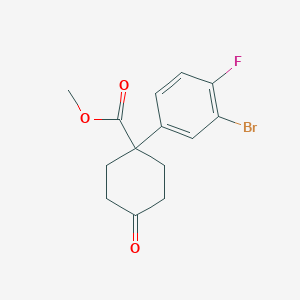

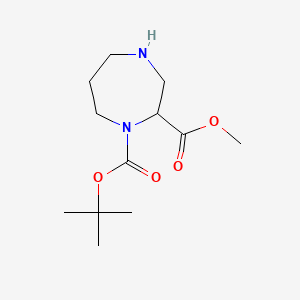

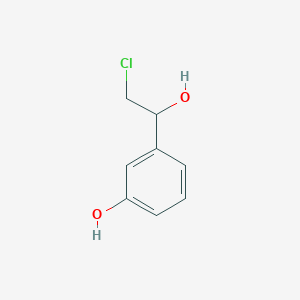
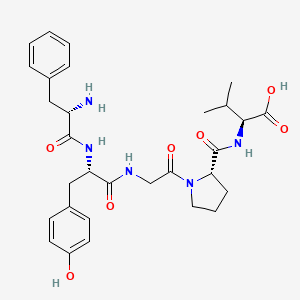
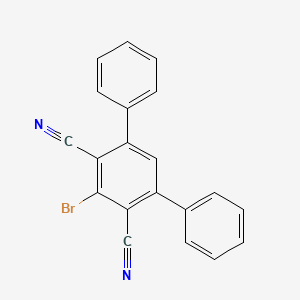
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt](/img/structure/B12333293.png)
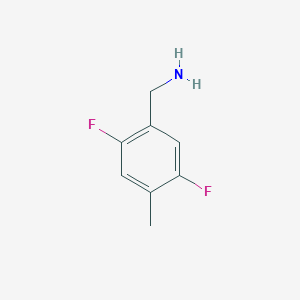
![Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B12333300.png)
